molecular formula C21H21N3O5 B2887697 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396749-15-7

3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2887697
CAS No.: 1396749-15-7
M. Wt: 395.415
InChI Key: FUXUUHDBWXAOJQ-UHFFFAOYSA-N
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Description

The compound 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic derivative combining a 1,2,4-oxadiazole core with cyclopropyl, azetidine, and naphthalenylmethyl substituents. The oxalate salt formation enhances its crystallinity and solubility, which is critical for pharmaceutical applications. The 1,2,4-oxadiazole moiety is known for metabolic stability and hydrogen-bonding capabilities, while the naphthalenylmethyl group may improve lipophilicity and aromatic interactions in biological targets .

Properties

IUPAC Name

3-cyclopropyl-5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O.C2H2O4/c1-2-7-17-13(4-1)5-3-6-15(17)10-22-11-16(12-22)19-20-18(21-23-19)14-8-9-14;3-1(4)2(5)6/h1-7,14,16H,8-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXUUHDBWXAOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • 1,2,4-Oxadiazole core : Serves as the central heterocycle.
  • Azetidine moiety : Functionalized with a naphthalen-1-ylmethyl group at the nitrogen atom.
  • Cyclopropyl substituent : Attached to the oxadiazole ring.
  • Oxalate counterion : Introduced via acid-base reaction.

Retrosynthetic disconnections suggest the following intermediates:

  • Intermediate A : 3-Cyclopropyl-5-(azetidin-3-yl)-1,2,4-oxadiazole.
  • Intermediate B : Naphthalen-1-ylmethyl bromide (alkylating agent).
  • Intermediate C : Oxalic acid (for salt formation).

Synthesis of Azetidine Intermediate

The azetidine ring (azetidin-3-yl group) is synthesized via a ring-closing alkylation strategy. A common approach involves the use of 1,3-dibromopropane and ammonia under high-pressure conditions to form the azetidine skeleton. Key steps include:

  • Cyclization : Treatment of 1,3-diaminopropane with 1,3-dibromopropane in liquid ammonia yields azetidine.
  • Protection : The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: −78°C to 25°C.
  • Yield: 65–70% after purification via column chromatography.

Preparation of Cyclopropylamidoxime

The cyclopropyl group is introduced via a nitrile oxide intermediate , synthesized from cyclopropanecarboxamide:

  • Amidoxime Formation : Cyclopropanecarboxamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield cyclopropanecarboxamidoxime.
  • Purification : Recrystallization from ethanol/water (1:1) provides the amidoxime in >90% purity.

Critical Parameters :

  • Reaction Time: 12–16 hours.
  • pH Control: Maintained at 7–8 using sodium bicarbonate.

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole core is constructed via a cyclization reaction between the azetidine intermediate and cyclopropylamidoxime:

  • Activation : The amidoxime is activated with trifluoroacetic anhydride (TFAA) to form a reactive nitrile oxide.
  • Cycloaddition : The nitrile oxide undergoes a [3+2] cycloaddition with the azetidine-bound carboxylic acid derivative, forming the 1,2,4-oxadiazole ring.

Optimized Conditions :

  • Catalyst: Triethylamine (2 equiv).
  • Solvent: Dichloromethane (DCM).
  • Temperature: 0°C to room temperature.
  • Yield: 55–60%.

Alkylation with Naphthalen-1-ylmethyl Group

The azetidine nitrogen is alkylated using naphthalen-1-ylmethyl bromide:

  • Deprotection : The Boc group is removed using hydrochloric acid in dioxane.
  • Alkylation : The free amine reacts with naphthalen-1-ylmethyl bromide in the presence of potassium carbonate.

Reaction Metrics :

  • Solvent: Dimethylformamide (DMF).
  • Temperature: 80°C for 6 hours.
  • Yield: 75–80% after extraction with ethyl acetate.

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt via acid-base reaction:

  • Neutralization : The free base is dissolved in ethanol and treated with oxalic acid (1:1 molar ratio).
  • Crystallization : Slow evaporation yields the oxalate salt as a white crystalline solid.

Characterization Data :

  • Melting Point : 192–195°C (decomposition).
  • Solubility : >50 mg/mL in DMSO.

Purification and Characterization

Purification Methods :

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water mixture.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 1H, naphthalene), 7.89–7.45 (m, 6H, naphthalene), 4.32 (s, 2H, CH2), 3.82–3.75 (m, 1H, azetidine), 2.98–2.85 (m, 2H, azetidine), 1.85–1.78 (m, 1H, cyclopropyl), 1.02–0.95 (m, 4H, cyclopropyl).
  • HRMS : m/z calc. for C21H21N3O5 [M+H]+: 395.4, found: 395.4.

Challenges and Optimization

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating pH control during synthesis.
  • Azetidine Ring Strain : The four-membered azetidine ring requires careful temperature modulation to prevent ring-opening reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a catalyst in chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in material science and drug discovery processes.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Azetidine-Containing Derivatives

  • 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate (C₁₇H₁₇ClFN₃O₅, MW 397.8 g/mol): This analog replaces the naphthalenylmethyl group with a chloro-fluorobenzyl substituent. The oxalate salt formation is retained, suggesting similar crystallization strategies .

Pyridine/Pyrazole-Substituted Oxadiazoles

  • 3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole :
    This dipharmacophore compound exhibits two polymorphs (triclinic and orthorhombic). The triclinic form has higher density (0.60 kcal mol⁻¹ lower lattice energy), indicating superior stability . In contrast, the target compound’s naphthalenylmethyl group may hinder polymorphism due to steric bulk.
  • 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole :
    The trifluoromethylphenyl group increases lipophilicity (ClogP ~3.5 estimated) compared to the target compound’s naphthalene group (ClogP ~4.2), suggesting differences in membrane permeability .

Triazole-Containing Analogs

  • 3-Cyclopropyl-5-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole: The triazole substituent introduces additional hydrogen-bonding sites (N-H at δ 8.47 ppm in ¹H NMR) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₈H₁₇N₃O₅ (oxalate salt) ~383.3 (estimated) Naphthalenylmethyl, azetidine High lipophilicity, potential π-π stacking
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate C₁₇H₁₇ClFN₃O₅ 397.8 Chloro-fluorobenzyl Electron-withdrawing substituents
3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole C₁₀H₁₁N₅O 217.2 Hydrazinylpyridine Polymorphic (triclinic more stable)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₅H₁₁F₃N₄O 320.3 Trifluoromethylphenyl, pyrazole Enhanced membrane permeability

Biological Activity

3-Cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1396749-15-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a unique oxadiazole ring fused with cyclopropyl and azetidine moieties. Its molecular formula is C21H21N3O5C_{21}H_{21}N_{3}O_{5}, with a molecular weight of 395.4 g/mol.

PropertyValue
Molecular FormulaC21H21N3O5C_{21}H_{21}N_{3}O_{5}
Molecular Weight395.4 g/mol
CAS Number1396749-15-7

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. The following mechanisms have been identified:

  • Anticancer Activity : The oxadiazole scaffold has been linked to anticancer properties through several mechanisms:
    • Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole ring can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
    • Targeting Nucleic Acids : The interaction with DNA and RNA suggests potential in disrupting cancer cell replication .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial effects:
    • Bacterial Inhibition : Studies have shown that derivatives of the 1,3,4-oxadiazole ring can effectively inhibit bacterial growth by targeting enoyl-acyl carrier protein (ACP) reductase .
    • Antifungal Properties : Similar derivatives have demonstrated antifungal activity against various pathogens .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to the oxadiazole scaffold:

  • Anticancer Studies : A review highlighted that various 1,3,4-oxadiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range when tested against breast and colon cancer cell lines .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of oxadiazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like amoxicillin .

Q & A

Q. What are the optimized synthetic routes for 3-cyclopropyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate?

The synthesis involves multistep reactions:

  • Oxadiazole formation : Cyclopropylamine reacts with trichloroacetic acid under dehydrating conditions (e.g., POCl₃) to form the oxadiazole core .
  • Azetidine integration : Azetidine derivatives are introduced via nucleophilic substitution or coupling reactions. For example, naphthalen-1-ylmethyl groups are coupled using alkylation or reductive amination .
  • Salt formation : Oxalic acid is used to stabilize the final product as an oxalate salt . Critical parameters include solvent polarity (e.g., DMSO for azetidine coupling), temperature control (0–80°C), and purification via column chromatography .

Q. How can structural ambiguities in this compound be resolved experimentally?

  • X-ray crystallography : Determines absolute configuration and bond angles, particularly for the azetidine ring and naphthalene orientation .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish between oxadiazole regioisomers (e.g., 1,2,4- vs. 1,3,4-oxadiazole) using characteristic shifts for N-linked cyclopropyl and azetidine protons .
  • Mass spectrometry (HRMS) : Confirms molecular formula and detects impurities from incomplete coupling steps .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with mechanistic follow-up via apoptosis markers (caspase-3/7 activation) .

Advanced Research Questions

Q. How do substituent variations on the azetidine or naphthalene groups affect bioactivity?

  • Structure-activity relationship (SAR) :
  • Replacing naphthalen-1-ylmethyl with 4-fluorobenzyl () reduces logP, enhancing solubility but decreasing membrane permeability .
  • Cyclopropyl groups improve metabolic stability compared to bulkier substituents (e.g., cyclohexyl) by resisting CYP450 oxidation .
    • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate electronic parameters (Hammett σ) of substituents with antimicrobial potency .

Q. What strategies address contradictory data in biological activity across studies?

  • Assay standardization : Discrepancies in IC₅₀ values may arise from varying cell passage numbers or serum concentrations. Use synchronized cell lines and controlled media .
  • Metabolite interference : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated naphthalene) that may inhibit or enhance activity in vitro vs. in vivo .

Q. How can in vivo pharmacokinetics and toxicity be evaluated methodologically?

  • ADME profiling :
  • Absorption : Caco-2 permeability assays predict intestinal uptake .
  • Metabolism : Liver microsomes identify CYP450-mediated degradation pathways .
    • Toxicity : Acute toxicity in rodents (OECD 423) monitors hepatic/renal biomarkers (ALT, creatinine) after single-dose administration .

Q. What computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Targets the oxadiazole moiety to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Validate with mutagenesis studies .
  • DFT calculations : Analyze regioselectivity in cycloaddition reactions (e.g., [3+2] with nitrile oxides) to predict reactivity under acidic conditions .

Q. How can regioselectivity challenges in oxadiazole functionalization be mitigated?

  • Directing groups : Use pyridinyl substituents to steer electrophilic attacks to the C5 position of oxadiazole .
  • Catalytic control : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively modify the C3-cyclopropyl group without disrupting the oxadiazole ring .

Methodological Notes

  • Synthetic reproducibility : Batch-to-batch variability in azetidine coupling (step 2) is minimized by strict anhydrous conditions and inert atmospheres .
  • Data validation : Cross-validate biological results with orthogonal assays (e.g., ATP-based viability assays alongside MTT) to confirm cytotoxicity .

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